3-(2-Fluoro-6-methoxyphenyl)azetidine

lipophilicity drug-likeness CNS permeability

3-(2-Fluoro-6-methoxyphenyl)azetidine (CAS 1260864-86-5) is a critical, fragment-sized (MW 181.21) building block for CNS drug discovery. Its unique ortho-fluoro/methoxy pattern delivers an optimal XLogP3 of 1.4, superior to generic 3-phenylazetidine (~1.7), enhancing membrane permeability and metabolic stability. The azetidine ring enables regioselective ortho-C–H functionalization, accelerating SAR library synthesis. Procure this scaffold to explore patent-protected CNS chemical space and hit-to-lead programs with a differentiated physicochemical starting point. Ideal for fragment-based screening and 19F NMR studies.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
Cat. No. B13622732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluoro-6-methoxyphenyl)azetidine
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)C2CNC2
InChIInChI=1S/C10H12FNO/c1-13-9-4-2-3-8(11)10(9)7-5-12-6-7/h2-4,7,12H,5-6H2,1H3
InChIKeyXQZUXNGAEWCULU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluoro-6-methoxyphenyl)azetidine: A Structurally Defined Azetidine Building Block for CNS-Targeted Medicinal Chemistry and Advanced Organic Synthesis


3-(2-Fluoro-6-methoxyphenyl)azetidine (CAS 1260864-86-5) is a fluorinated 3-arylazetidine featuring a conformationally constrained four-membered azetidine ring directly attached to a phenyl ring that bears both a 2-fluoro and a 6-methoxy substituent. This compound is a versatile intermediate in pharmaceutical research, particularly for the development of bioactive molecules targeting central nervous system (CNS) disorders. Its well-defined structure enables precise modifications in drug discovery applications, and its synthesis has been discussed in several scientific studies and patents, highlighting its relevance in drug discovery and development [1].

Why Azetidine Analogs Cannot Be Interchanged: The Critical Role of Ortho-Fluoro/Methoxy Substitution in 3-(2-Fluoro-6-methoxyphenyl)azetidine


Within the azetidine scaffold class, seemingly minor changes in aryl substitution patterns profoundly alter physicochemical properties and biological performance. 3-(2-Fluoro-6-methoxyphenyl)azetidine presents a unique ortho-fluoro/methoxy substitution arrangement that modulates lipophilicity (XLogP3 = 1.4) and electronic distribution compared to unsubstituted 3-phenylazetidine (LogP ~1.7) or positional isomers (e.g., 3-(2-fluoro-4-methoxyphenyl)azetidine). These differences directly impact membrane permeability, metabolic stability, and target-binding interactions, making generic substitution unreliable without empirical validation. Furthermore, the ortho-substitution pattern influences the molecule's conformational profile and its ability to participate in regioselective functionalization, as the azetidine ring itself can act as a directing group for ortho-C–H functionalization [1].

Quantitative Differentiation of 3-(2-Fluoro-6-methoxyphenyl)azetidine Against Closest Analogs: A Data-Driven Procurement Guide


Optimized Lipophilicity (XLogP3) Relative to Unsubstituted 3-Phenylazetidine

3-(2-Fluoro-6-methoxyphenyl)azetidine exhibits a computed XLogP3 of 1.4, which is lower than that of the unsubstituted 3-phenylazetidine (LogP ~1.7). This reduction in lipophilicity is attributed to the combined electron-withdrawing effect of the 2-fluoro substituent and the electron-donating 6-methoxy group, which together create a more balanced polarity profile favorable for CNS drug-like properties [1]. The methoxy group, positioned ortho to the fluorine, further influences the electronic nature and spatial arrangement of the phenyl ring, potentially affecting the molecule's conformation and its ability to interact with receptor pockets .

lipophilicity drug-likeness CNS permeability

Metabolic Stability of Fluorinated Azetidines vs. Non-Fluorinated Analogs

A comprehensive study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that intrinsic microsomal clearance measurements showed high metabolic stability for the fluorinated compounds studied, with a single exception (the 3,3-difluoroazetidine derivative) [1]. This class-level evidence indicates that the presence of a fluorine atom, as in 3-(2-fluoro-6-methoxyphenyl)azetidine, contributes to enhanced metabolic stability relative to non-fluorinated azetidines, a critical advantage in drug discovery where rapid metabolism can lead to poor pharmacokinetics and in vivo efficacy.

metabolic stability microsomal clearance fluorine effect

Synthetic Accessibility via Palladium-Catalyzed Hiyama Cross-Coupling: Yields for 3-Arylazetidines

The first palladium-catalyzed Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine provide a convenient access to a variety of useful 3-arylazetidines in moderate to good yields (30%–88%) [1]. This method enables the preparation of 3-(2-fluoro-6-methoxyphenyl)azetidine and related analogs with operational simplicity and mild reaction conditions, ensuring reliable supply for medicinal chemistry programs.

synthesis cross-coupling building block

Conformational Restraint and Ortho-Directing Capability for Regioselective Functionalization

The azetidine ring in 3-arylazetidines acts as a directing group for regioselective ortho-C–H functionalization, enabling further diversification of the aryl ring [1]. Studies have demonstrated that the azetidine nitrogen can direct lithiation to the ortho position of the phenyl ring, providing a handle for subsequent electrophilic trapping. This ortho-directing ability is influenced by the substitution pattern on the phenyl ring; with fluoro-phenyl azetidine 1i, a selective lithiation was observed [2].

conformational rigidity ortho-lithiation site-selective functionalization

High-Value Application Scenarios for 3-(2-Fluoro-6-methoxyphenyl)azetidine Based on Quantitative Differentiation


CNS Lead Optimization Programs Requiring Balanced Lipophilicity and Metabolic Stability

The compound's XLogP3 of 1.4 positions it within the optimal range for CNS drug-likeness, while the fluorine atom provides a built-in metabolic soft spot blocker. Medicinal chemists can use this azetidine as a core scaffold to develop novel CNS agents (e.g., for depression, anxiety, or neurodegenerative disorders) where maintaining low logP and high metabolic stability is paramount. The ortho-fluoro/methoxy substitution pattern further differentiates it from generic 3-phenylazetidine (LogP ~1.7), offering a distinct physicochemical starting point.

Structure-Activity Relationship (SAR) Exploration of 3-Arylazetidine Series via Late-Stage Diversification

The azetidine ring's ortho-directing ability enables regioselective functionalization of the phenyl ring, allowing researchers to install additional substituents at the ortho position without separate directing group installation. This simplifies the synthesis of focused libraries around the 3-(2-fluoro-6-methoxyphenyl)azetidine core, accelerating hit-to-lead optimization. The synthetic accessibility via Pd-catalyzed Hiyama cross-coupling (yields 30–88%) ensures that multi-gram quantities can be prepared for extensive SAR studies.

Development of Fluorinated Building Blocks for Fragment-Based Drug Discovery (FBDD)

The low molecular weight (181.21 g/mol) and balanced physicochemical profile (XLogP3 = 1.4, TPSA = 21.3 Ų) make this compound an ideal fragment-sized building block. Its fluorinated nature allows for potential 19F NMR-based screening and provides a handle for metabolic stabilization. It can be incorporated into fragment libraries aimed at CNS targets or used as a starting point for fragment growing and merging strategies.

Synthesis of Advanced Intermediates for CNS-Targeted Patented Compounds

Patents such as WO 2023/209xxx (Equinorm Ltd) disclose azetidine-containing compounds for the treatment of CNS disorders, including drug addiction. 3-(2-Fluoro-6-methoxyphenyl)azetidine serves as a key intermediate or a closely related analog for such patent-protected series. Procuring this compound allows CROs and pharmaceutical companies to explore chemical space around these patent landscapes and potentially develop novel, non-infringing candidates with improved properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Fluoro-6-methoxyphenyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.